

# 2-Bromo-4-(trifluoromethyl)benzyl alcohol

## molecular weight and formula

**Author:** BenchChem Technical Support Team. **Date:** January 2026

### Compound of Interest

Compound Name: 2-Bromo-4-(trifluoromethyl)benzyl alcohol

Cat. No.: B1273063

[Get Quote](#)

An In-depth Technical Guide to **2-Bromo-4-(trifluoromethyl)benzyl alcohol**: Properties, Synthesis, and Applications

## Core Chemical Identity and Properties

**2-Bromo-4-(trifluoromethyl)benzyl alcohol** is a substituted aromatic alcohol that serves as a critical building block in advanced organic synthesis. Its utility is derived from the unique and synergistic properties of its three key functional components: the benzyl alcohol moiety, the bromine atom, and the trifluoromethyl group. The alcohol provides a reactive site for oxidation or conversion into a leaving group. The bromine atom is a versatile handle for a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) or metallation. The trifluoromethyl group, a powerful electron-withdrawing substituent, significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a highly sought-after feature in the design of pharmaceuticals and agrochemicals.<sup>[1][2]</sup>

This guide provides a comprehensive overview of its physicochemical characteristics, synthetic routes, and applications for professionals in research and development.

## Physicochemical Data

The fundamental properties of **2-Bromo-4-(trifluoromethyl)benzyl alcohol** are summarized below. This data is essential for reaction planning, analytical characterization, and safety assessments.

Property	Value	Source(s)
IUPAC Name	[2-Bromo-4-(trifluoromethyl)phenyl]methanol	
CAS Number	497959-33-8	[3][4]
Molecular Formula	C <sub>8</sub> H <sub>6</sub> BrF <sub>3</sub> O	[4]
Molecular Weight	255.03 g/mol	[4]
Appearance	Varies; often a solid at room temperature	[4]
Storage	Sealed in a dry environment at room temperature	[4]

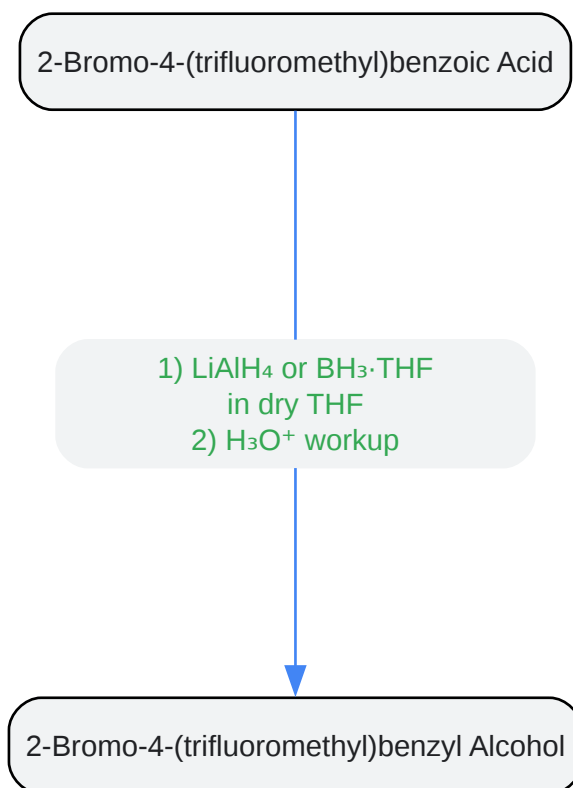
## Synthesis and Mechanistic Considerations

The synthesis of **2-Bromo-4-(trifluoromethyl)benzyl alcohol** is typically achieved through the reduction of a corresponding carbonyl compound, such as an aldehyde or a carboxylic acid derivative. The choice of starting material and reducing agent is critical for achieving high yield and purity.

### Synthetic Workflow: Reduction of 2-Bromo-4-(trifluoromethyl)benzoic Acid

A common and reliable method for preparing this alcohol is the reduction of the commercially available 2-bromo-4-(trifluoromethyl)benzoic acid. This transformation requires a potent reducing agent capable of converting a carboxylic acid to a primary alcohol, such as lithium aluminum hydride (LiAlH<sub>4</sub>) or a borane complex (e.g., BH<sub>3</sub>·THF).

The general workflow is depicted below. The mechanism involves the formation of a metal-alkoxide intermediate, which is subsequently protonated during an aqueous workup to yield the final benzyl alcohol product.



[Click to download full resolution via product page](#)

Caption: Proposed synthetic pathway for **2-Bromo-4-(trifluoromethyl)benzyl alcohol**.

## The Influence of Constituent Groups on Reactivity

The chemical behavior of **2-Bromo-4-(trifluoromethyl)benzyl alcohol** is dictated by its functional groups:

- **Trifluoromethyl ( $-\text{CF}_3$ ) Group:** As a strong electron-withdrawing group, the  $-\text{CF}_3$  moiety increases the acidity of the benzylic proton and influences the regioselectivity of further aromatic substitutions.[5] In the context of drug design, this group is known to enhance metabolic stability by blocking potential sites of oxidation and can improve a molecule's binding affinity to biological targets.[2]
- **Bromo ( $-\text{Br}$ ) Group:** The bromine atom at the ortho-position provides a key site for synthetic elaboration. It is an excellent leaving group in nucleophilic aromatic substitution (under specific conditions) and is ideally suited for transition-metal-catalyzed cross-coupling

reactions, allowing for the facile construction of carbon-carbon and carbon-heteroatom bonds.

- **Benzyl Alcohol (-CH<sub>2</sub>OH) Group:** This primary alcohol can be easily oxidized to the corresponding aldehyde or carboxylic acid, converted into a better leaving group (e.g., a tosylate or halide) for nucleophilic substitution, or used in esterification and etherification reactions.

## Applications in Research and Drug Development

The unique structural features of **2-Bromo-4-(trifluoromethyl)benzyl alcohol** make it a valuable intermediate in several high-value chemical industries.

## Scaffold for Active Pharmaceutical Ingredients (APIs)

Benzyl alcohols are a recurring motif in a variety of drug molecules.<sup>[6]</sup> The subject compound is particularly relevant as a precursor for APIs where metabolic stability and specific binding interactions are desired. The trifluoromethyl group is a well-established bioisostere for other groups and can significantly enhance the pharmacological profile of a lead compound.<sup>[2]</sup> Its utility as a synthetic intermediate is highlighted in the synthesis of complex molecules targeting a range of conditions, including neurological disorders.<sup>[2]</sup>

## Precursor for Agrochemicals and Specialty Materials

Similar to its role in pharmaceuticals, the trifluoromethyl group can impart desirable properties in agrochemicals, such as enhanced efficacy and environmental persistence. The compound's dual reactivity (at the alcohol and bromo positions) allows for its incorporation into complex molecular frameworks used in the development of novel pesticides and herbicides.<sup>[1][2]</sup> Furthermore, it serves as a building block for specialty chemicals and advanced materials where fine-tuning of electronic and physical properties is required.<sup>[2]</sup>

## Exemplary Experimental Protocol: Oxidation to 2-Bromo-4-(trifluoromethyl)benzaldehyde

To illustrate the synthetic utility of **2-Bromo-4-(trifluoromethyl)benzyl alcohol**, a representative protocol for its oxidation to the corresponding aldehyde is provided below. This transformation is a fundamental step in many multi-step syntheses.

Objective: To convert **2-Bromo-4-(trifluoromethyl)benzyl alcohol** into 2-Bromo-4-(trifluoromethyl)benzaldehyde with high efficiency.

Reagents and Materials:

- **2-Bromo-4-(trifluoromethyl)benzyl alcohol**
- Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
- Anhydrous dichloromethane (DCM)
- Silica gel
- Sodium bicarbonate ( $\text{NaHCO}_3$ ), saturated aqueous solution
- Magnesium sulfate ( $\text{MgSO}_4$ ) or Sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask, magnetic stirrer, and other standard glassware

Step-by-Step Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of **2-Bromo-4-(trifluoromethyl)benzyl alcohol** in anhydrous dichloromethane.
- **Addition of Oxidant:** To the stirred solution, add 1.2-1.5 equivalents of the chosen oxidant (e.g., PCC or DMP) portion-wise at room temperature. Note: These reactions can be exothermic; for larger scales, cooling in an ice bath may be necessary.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
- **Workup:** Upon completion, dilute the reaction mixture with DCM. Filter the mixture through a pad of silica gel to remove the chromium salts (if using PCC) or other solid byproducts.
- **Extraction:** Wash the filtrate sequentially with saturated aqueous  $\text{NaHCO}_3$  solution and brine.

- **Drying and Concentration:** Dry the organic layer over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude aldehyde can be further purified by column chromatography on silica gel if necessary to yield the pure 2-Bromo-4-(trifluoromethyl)benzaldehyde.

This protocol represents a standard laboratory procedure and underscores the compound's role as a ready precursor to other valuable synthetic intermediates.

## Safety and Handling

As with all laboratory chemicals, **2-Bromo-4-(trifluoromethyl)benzyl alcohol** should be handled with appropriate care.

- **Personal Protective Equipment (PPE):** Wear safety glasses, a lab coat, and chemical-resistant gloves.
- **Handling:** Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.<sup>[4]</sup>

## Conclusion

**2-Bromo-4-(trifluoromethyl)benzyl alcohol** is a strategically important chemical intermediate. The convergence of a reactive alcohol, a versatile bromine handle, and a property-enhancing trifluoromethyl group makes it an invaluable tool for researchers and scientists. Its application in the synthesis of complex molecules, particularly in the fields of drug discovery and materials science, highlights its significance in advancing modern chemical innovation.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 3-Bromo-6-fluoro-2-(trifluoromethyl)benzyl alcohol | 2090282-94-1 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-BROMO-4-(TRIFLUOROMETHYL)BENZYL ALCOHOL | 497959-33-8 [chemicalbook.com]
- 4. 497959-33-8|2-Bromo-4-(trifluoromethyl)benzyl alcohol|BLD Pharm [bldpharm.com]
- 5. Benzylic Trifluoromethyl Accelerates 1,6-Elimination Toward Rapid Probe Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [2-Bromo-4-(trifluoromethyl)benzyl alcohol molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1273063#2-bromo-4-trifluoromethyl-benzyl-alcohol-molecular-weight-and-formula]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)